5-Amino-2,3,6,7-tetrachloroquinoxaline 5-Amino-2,3,6,7-tetrachloroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13860181
InChI: InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2
SMILES:
Molecular Formula: C8H3Cl4N3
Molecular Weight: 282.9 g/mol

5-Amino-2,3,6,7-tetrachloroquinoxaline

CAS No.:

Cat. No.: VC13860181

Molecular Formula: C8H3Cl4N3

Molecular Weight: 282.9 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,3,6,7-tetrachloroquinoxaline -

Specification

Molecular Formula C8H3Cl4N3
Molecular Weight 282.9 g/mol
IUPAC Name 2,3,6,7-tetrachloroquinoxalin-5-amine
Standard InChI InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2
Standard InChI Key DXXBFAXBSVZRKA-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1Cl)Cl)N)N=C(C(=N2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoxaline backbone of 5-amino-2,3,6,7-tetrachloroquinoxaline consists of a bicyclic structure formed by two fused benzene rings, each containing two nitrogen atoms at positions 1 and 4. The substitution pattern—four chlorine atoms and one amino group—imparts distinct electronic and steric properties. Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance while increasing susceptibility to nucleophilic attack at the amino group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₃Cl₄N₃
Molecular Weight305.94 g/mol
Melting Point>300°C
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)~3.2 (estimated)

The compound’s low aqueous solubility and high thermal stability make it suitable for organic-phase reactions and high-temperature applications.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-amino-2,3,6,7-tetrachloroquinoxaline typically involves sequential halogenation and amination steps. While detailed protocols are proprietary, industrial routes (e.g., EvitaChem) suggest the following generalized procedure:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Chlorination: Treatment with chlorine gas or chlorinating agents (e.g., PCl₅) to introduce chlorine substituents.

  • Amination: Selective substitution at position 5 using ammonia or amine precursors under controlled catalysis.

Critical Reaction Conditions

  • Chlorination requires anhydrous conditions and temperatures exceeding 100°C to ensure complete substitution.

  • Amination is performed in polar aprotic solvents (e.g., DMF) with palladium catalysts to enhance regioselectivity.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Amino Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields N-acetyl derivatives.

  • Chlorine Substituents: Undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., hydroxide or amines) under basic conditions.

Compound5-HT₃A IC₅₀ (nM)5-HT₃AB IC₅₀ (nM)Selectivity Ratio
2-Chloro-3-(4-methylpiperazinyl)Qx12.3102083:1
2-Amino-3-(4-methylpiperazinyl)Qx8.795.411:1
5-Amino-2,3,6,7-tetrachloroQxData pendingData pending-

Qx = Quinoxaline; Data adapted from

Neuropharmacological Applications

Preclinical studies suggest that halogenated quinoxalines modulate serotonin pathways implicated in emesis, anxiety, and nociception. The compound’s ability to cross the blood-brain barrier, inferred from its LogP value, positions it as a candidate for central nervous system (CNS)-targeted therapies.

Research Applications and Findings

Medicinal Chemistry

5-Amino-2,3,6,7-tetrachloroquinoxaline serves as a scaffold for developing:

  • Antipsychotics: Dopamine D₂ and serotonin 5-HT₂A receptor dual antagonists.

  • Anticonvulsants: Voltage-gated sodium channel blockers.

  • Anticancer Agents: Topoisomerase inhibitors via intercalation into DNA.

Case Study: Ionic Contrast Agent Intermediates

Although not directly cited, synthetic methodologies for related iodinated quinoxalines (e.g., CN101215244A) highlight the role of halogenation in designing diagnostic agents. The chlorination strategy used for 5-amino-2,3,6,7-tetrachloroquinoxaline could inform the production of radiopaque compounds for imaging .

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